3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes chlorophenyl and methylphenyl groups, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is conducted under green chemistry protocols, ensuring environmentally friendly conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where reagents like alkyl halides and tosylates are used. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studies on its interaction with biological systems help understand its pharmacokinetics and pharmacodynamics.
Medicine: Its potential therapeutic applications include use as an anticonvulsant and anxiolytic agent.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system . The molecular targets include GABA receptors, and the pathways involved are primarily related to neurotransmission and modulation of neuronal excitability.
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as:
- 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-N-(2,2-dimethoxy-1-methylethyl)amine
- 7-chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one What sets 3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of chlorophenyl and methylphenyl groups, which may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
351162-96-4 |
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Molecular Formula |
C29H27ClN2O2 |
Molecular Weight |
471g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27ClN2O2/c1-3-27(34)32-25-10-5-4-9-23(25)31-24-16-21(20-7-6-8-22(30)15-20)17-26(33)28(24)29(32)19-13-11-18(2)12-14-19/h4-15,21,29,31H,3,16-17H2,1-2H3 |
InChI Key |
LXWUTJPNYQRFIK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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